molecular formula C11H14F3N3O4S B12736461 Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester CAS No. 141283-60-5

Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester

Cat. No.: B12736461
CAS No.: 141283-60-5
M. Wt: 341.31 g/mol
InChI Key: RDOWVDIMIUAOFC-UHFFFAOYSA-N
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Description

Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety attached to a pyridine ring substituted with a methylsulfonyl group and a trifluoromethyl group. The propyl ester functional group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method is the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with propyl chloroformate in the presence of a base to yield the desired carbamic acid ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can inhibit specific enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1S)-1-methyl-2-[(methylsulfonyl)oxy]ethyl]-, methyl ester
  • [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

CAS No.

141283-60-5

Molecular Formula

C11H14F3N3O4S

Molecular Weight

341.31 g/mol

IUPAC Name

propyl N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H14F3N3O4S/c1-3-4-21-10(18)16-8-5-7(11(12,13)14)6-15-9(8)17-22(2,19)20/h5-6H,3-4H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

RDOWVDIMIUAOFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

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